molecular formula C13H11N3O B3036415 2-Anilino-4-methoxynicotinonitrile CAS No. 341966-98-1

2-Anilino-4-methoxynicotinonitrile

Cat. No.: B3036415
CAS No.: 341966-98-1
M. Wt: 225.25 g/mol
InChI Key: ORPLFENMWIXAIQ-UHFFFAOYSA-N
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Description

2-Anilino-4-methoxynicotinonitrile is an organic compound with the molecular formula C13H11N3O. It is a derivative of nicotinonitrile, characterized by the presence of an anilino group at the 2-position and a methoxy group at the 4-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-methoxynicotinonitrile typically involves the reaction of 4-methoxy-2-chloronicotinonitrile with aniline. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the anilino group .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing environmentally friendly practices to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4-methoxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Anilino-4-methoxynicotinonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anilino-4-methoxynicotinonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activity .

Properties

IUPAC Name

2-anilino-4-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-12-7-8-15-13(11(12)9-14)16-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPLFENMWIXAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)NC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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